(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid

Lipophilicity Drug-likeness Membrane permeability

(2E)-3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid (CAS 27268-09-3), also named (E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoic acid, is a C9H12N2O2 heterocyclic carboxylic acid (MW 180.20) belonging to the pyrazole-4-acrylic acid class. The compound features a 1,3,5-trimethyl-substituted pyrazole ring conjugated via an E-configuration double bond to a prop-2-enoic acid terminus, yielding a defined α,β-unsaturated carboxylic acid scaffold with computed XLogP3 of 1.0, topological polar surface area (TPSA) of 55.1 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
CAS No. 27268-09-3
Cat. No. B6148927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
CAS27268-09-3
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C=CC(=O)O
InChIInChI=1S/C9H12N2O2/c1-6-8(4-5-9(12)13)7(2)11(3)10-6/h4-5H,1-3H3,(H,12,13)
InChIKeyCPODDZWDVLFYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enoic Acid (CAS 27268-09-3): Structural Identity, Physicochemical Profile, and Procurement-Grade Characterization


(2E)-3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid (CAS 27268-09-3), also named (E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoic acid, is a C9H12N2O2 heterocyclic carboxylic acid (MW 180.20) belonging to the pyrazole-4-acrylic acid class [1]. The compound features a 1,3,5-trimethyl-substituted pyrazole ring conjugated via an E-configuration double bond to a prop-2-enoic acid terminus, yielding a defined α,β-unsaturated carboxylic acid scaffold with computed XLogP3 of 1.0, topological polar surface area (TPSA) of 55.1 Ų, one hydrogen bond donor, and three hydrogen bond acceptors . It is commercially available as a research chemical building block in purities ≥95% from multiple suppliers, with batch-specific QC documentation (NMR, HPLC, GC) routinely provided .

Why Generic Pyrazole-Acrylic Acid Substitution Fails: Steric, Electronic, and Stereochemical Differentiation of (2E)-3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enoic Acid


Within the pyrazole-4-acrylic acid chemotype, even modest substituent changes produce meaningful shifts in lipophilicity, steric encumbrance, and reactivity that preclude casual interchange. The 1,3,5-trimethyl substitution pattern on the pyrazole ring distinguishes this compound from its mono-methyl (CAS 689251-97-6) and unsubstituted (CAS 1296137-12-6) congeners by delivering a higher computed logP (XLogP3 = 1.0 vs. 0.2 for the 1-methyl analog), which alters partitioning behavior in both synthetic and biological contexts [1]. Furthermore, the defined E-configuration of the α,β-unsaturated acid is stereochemically distinct from the regioisomeric 2-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid (CAS 2228416-43-9), where the carboxylic acid is attached at the α-position rather than the β-position of the propenoic unit, and from the fully saturated 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid (CAS 956352-96-8), which lacks the conjugated Michael acceptor system entirely . These structural features are not cosmetic; they directly govern downstream reactivity in Knoevenagel condensation, amide coupling, and cycloaddition manifolds where this scaffold is employed as a synthetic intermediate [2].

Quantitative Differentiation Evidence for (2E)-3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enoic Acid (CAS 27268-09-3) vs. Closest Analogs


Lipophilicity Advantage: XLogP3 of 1.0 vs. 0.2 for the 1-Methyl Analog — A 5-Fold Increase in Computed Partition Coefficient

The target compound exhibits a computed XLogP3 of 1.0, compared to 0.2 for the 1-methylpyrazole analog (CAS 689251-97-6), representing a 5-fold higher predicted partition coefficient that may translate to improved membrane permeability in cellular assays [1]. This difference arises from the three methyl groups on the pyrazole ring that collectively increase hydrophobic surface area while maintaining a conserved TPSA of approximately 55.1 Ų across the series . The LogP value of 1.28 (alternative computed method) places the compound within the favorable lipophilicity range (LogP 1–3) recommended for CNS drug candidates, whereas the mono-methyl analog (LogP ~0.52) falls below this optimal window .

Lipophilicity Drug-likeness Membrane permeability

Defined E-Stereochemistry Confirmed by InChI Key: Structural Certainty vs. Stereochemically Ambiguous or Mixed-Configuration Analogs

The target compound bears an unambiguous E-configuration at the double bond, confirmed by the InChI Key CPODDZWDVLFYKN-SNAWJCMRSA-N, where the '/b5-4+' stereochemical descriptor defines the trans geometry [1]. This is structurally distinct from the regioisomer 2-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid (CAS 2228416-43-9), where the carboxylic acid is attached at the α-carbon (C-2) of the propenoic unit rather than the β-carbon (C-3), creating a fundamentally different vinyl acid with altered conjugation geometry and reactivity . The E-isomer is the thermodynamically preferred Knoevenagel condensation product when pyrazole-4-carbaldehydes react with malonic acid under standard conditions (refluxing ethanol, pyridine-piperidine catalysis), and is obtained without decarboxylation side products [2].

Stereochemistry Structural characterization Quality control

Conjugated Michael Acceptor Functionality: α,β-Unsaturated Acid vs. Saturated Propanoic Acid Analog Lacking Reactive Double Bond

The target compound contains an α,β-unsaturated carboxylic acid motif (prop-2-enoic acid) that functions as a Michael acceptor, allowing conjugate addition reactions at the β-position. This is absent in the saturated analog 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid (CAS 956352-96-8; C9H14N2O2, MW 182.22), which has no double bond and therefore cannot participate in thiol-Michael addition, aza-Michael addition, or other conjugate addition chemistries . The conjugated system also extends the UV absorption profile and provides a spectroscopic handle (λmax shift upon conjugation) that is unavailable with the saturated propanoic acid [1]. The α,β-unsaturated acid can further be elaborated via Diels-Alder cycloaddition, epoxidation, or cyclopropanation — reactivity manifolds entirely inaccessible to the saturated analog.

Michael acceptor Covalent inhibitor design Synthetic handle

Tri-Methyl Substitution Pattern: Intermediate Steric Bulk and Conformational Rigidity vs. Mono-Methyl and Unsubstituted Analogs

The 1,3,5-trimethyl substitution on the pyrazole ring provides three alkyl groups that increase steric bulk (MW 180.20 vs. 152.15 for the 1-methyl analog and 138.12 for the unsubstituted analog) while maintaining only 2 rotatable bonds [1]. This contrasts with diarylpyrazole-4-acrylic acid derivatives (e.g., 1,3-diphenyl-1H-pyrazole-4-acrylic acid), which have significantly higher molecular weight (>260 Da) and more rotatable bonds, altering conformational flexibility and solubility [2]. The 1,3,5-trimethyl pattern represents an intermediate substitution state: sufficient steric demand to influence binding pocket complementarity and restrict pyrazole ring rotation, yet compact enough to maintain favorable physicochemical properties (MW < 200, TPSA 55.1 Ų) consistent with fragment-based screening libraries .

Steric effects Conformational analysis Ligand design

Commercial Availability with Batch-Level QC Documentation: Procurement Reliability vs. Discontinued or Enquiry-Only Analogs

The target compound (CAS 27268-09-3) is stocked by multiple independent suppliers (Aladdin Scientific, Bidepharm, BLDpharm, Chemicell, Enamine) with documented purity specifications of ≥95% and available batch-specific quality control data including NMR, HPLC, and GC . In contrast, several close structural analogs show fragmented or restricted availability: the 1,3,5-trimethylpyrazole-4-acrylic acid under CAS 21937-88-2 is listed as 'Discontinued' by at least one major supplier (CymitQuimica), while the regioisomer CAS 2228416-43-9 has very limited vendor coverage . The target compound is available in multiple package sizes (100 mg, 250 mg, 1 g) from Aladdin with transparent pricing, and is stocked by Enamine (catalog EN300-09463), a major building block supplier serving the medicinal chemistry community [1].

Procurement Quality assurance Supply chain

Computational Drug-Likeness Profile: Rule-of-Three Compliance for Fragment-Based Screening vs. Larger Diarylpyrazole Analogs

The target compound satisfies the Rule of Three (MW ≤ 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) criteria for fragment-based screening libraries: MW 180.20, ALogP 1.0, HBD 1, HBA 3, rotatable bonds 2 . This contrasts favorably with 1,3-diarylpyrazole-4-acrylic acid derivatives described in patent literature (e.g., US 4,095,025-A), which typically exceed MW 300 and have higher logP values (>4), making them less suitable as fragment starting points [1]. The compound's TPSA of 55.1 Ų and low rotatable bond count (2) predict favorable oral bioavailability according to Veber rules (TPSA < 140 Ų, rotatable bonds ≤ 10), while the moderate lipophilicity (XLogP3 1.0) avoids the promiscuity and solubility liabilities associated with highly lipophilic screening compounds (LogP > 3) [2].

Fragment-based drug discovery Drug-likeness ADME prediction

Optimal Research and Industrial Application Scenarios for (2E)-3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enoic Acid (CAS 27268-09-3)


Fragment-Based Drug Discovery and Lead Generation Libraries

With MW 180.20, ALogP 1.0, HBD 1, HBA 3, TPSA 55.1 Ų, and only 2 rotatable bonds, this compound fully satisfies the Rule of Three for fragment-based screening . Its 1,3,5-trimethylpyrazole core offers a metabolically stable heterocyclic scaffold that can serve as a phenol bioisostere, providing improved lipophilicity and metabolic stability over hydroxylated aromatics . The α,β-unsaturated carboxylic acid provides a synthetic handle for fragment elaboration via amide coupling, esterification, or conjugate addition, enabling efficient SAR exploration from a single starting fragment.

Agrochemical Intermediate: Synthesis of Pyflubumide-Class Acaricide Analogs

The 1,3,5-trimethylpyrazole motif is a key structural component of pyflubumide, a commercial pro-acaricide developed by Nihon Nohyaku Co. The 1,3,5-trimethylpyrazole-4-carboxylic acid substructure, which can be derived from the target compound via oxidative cleavage of the acrylic acid double bond or used directly as a building block in amide-forming reactions, is essential for the mitochondrial complex II inhibitory activity of this compound class . The (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid scaffold can be elaborated into malonamide derivatives analogous to those described by Li et al. (2019), which demonstrated acaricidal activity (70% mortality at 400 µg/mL against Tetranychus cinnabarinus) and insecticidal activity (100% mortality at 100 µg/mL against Plutella xylostella) .

Covalent Probe Design: Michael Acceptor for Targeted Covalent Inhibitor Discovery

The E-configured α,β-unsaturated carboxylic acid moiety functions as a mild Michael acceptor, enabling covalent engagement with cysteine residues in target proteins under appropriate conditions . Unlike the saturated propanoic acid analog (CAS 956352-96-8), which lacks this reactive functionality, the target compound can participate in thiol-Michael addition for covalent inhibitor design. The moderate intrinsic reactivity of the acrylate (vs. more electrophilic acrylamides or vinyl sulfones) reduces the risk of non-specific protein labeling, making it suitable for structure-based covalent probe development where controlled, context-dependent reactivity is required.

Diversity-Oriented Synthesis: Knoevenagel-Derived Building Block for Heterocycle Construction

The compound is prepared via Knoevenagel condensation of 1,3,5-trimethylpyrazole-4-carboxaldehyde (CAS 2644-93-1) with malonic acid, a well-established route that proceeds without decarboxylation in refluxing ethanol with pyridine-piperidine catalysis . The resulting pyrazoleacrylic acid can be further diversified into oxadiazoles, amides, esters, and cyclopropane derivatives, as demonstrated in the broader pyrazole-acrylic acid literature . Its commercial availability from multiple vendors with batch QC documentation ensures reproducible starting material quality for multi-step library synthesis and SAR campaigns.

Quote Request

Request a Quote for (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.